molecular formula C25H20ClFN4O2 B6585917 N-(3-chloro-2-methylphenyl)-1-{[4-(2-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide CAS No. 1251622-53-3

N-(3-chloro-2-methylphenyl)-1-{[4-(2-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide

Cat. No.: B6585917
CAS No.: 1251622-53-3
M. Wt: 462.9 g/mol
InChI Key: RGJHEDPGHHUQNU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-{[4-(2-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20ClFN4O2 and its molecular weight is 462.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.1258817 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[[4-[(2-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN4O2/c1-16-20(26)6-4-8-22(16)30-25(33)23-14-31(15-28-23)13-17-9-11-18(12-10-17)29-24(32)19-5-2-3-7-21(19)27/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJHEDPGHHUQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-1-{[4-(2-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a synthetic compound that belongs to the imidazole class of compounds. Imidazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C19H18ClF2N3O
  • Molecular Weight : 373.82 g/mol
  • IUPAC Name : this compound

The imidazole ring in its structure is crucial for its biological activity, as it often participates in hydrogen bonding and interacts with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that imidazole derivatives could effectively inhibit the growth of glioma (C6) and liver (HepG2) cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cancer progression, such as the PI3K/Akt pathway .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may act on enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression within tumor microenvironments.

  • Research Findings : A systematic study on imidazole derivatives revealed that certain modifications could enhance their inhibitory potency against IDO, suggesting that this compound might exhibit similar properties .

Antimicrobial Activity

Imidazole compounds are also recognized for their antimicrobial properties. They can disrupt microbial cell membranes or inhibit essential enzymes.

  • Example : Research has shown that imidazole derivatives possess activity against both aerobic and anaerobic bacteria. The mechanism often involves interference with bacterial metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications to the imidazole ring or substituent groups can significantly affect potency and selectivity.

Modification Effect on Activity
Chlorine SubstitutionEnhances lipophilicity and cellular uptake
Fluorine SubstitutionIncreases binding affinity to target proteins
Benzamide GroupImproves selectivity towards specific enzymes

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